molecular formula C9H7ClOS B12935391 6-Chloro-7-methoxy-1-benzothiophene

6-Chloro-7-methoxy-1-benzothiophene

Cat. No.: B12935391
M. Wt: 198.67 g/mol
InChI Key: GWDXVOPMTSTDOM-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-1-benzothiophene is a substituted benzothiophene that serves as a versatile and high-value synthetic intermediate in organic chemistry and drug discovery. The benzothiophene core is a privileged structure in medicinal chemistry, found in a range of bioactive molecules and FDA-approved pharmaceuticals . The specific chloro and methoxy substitutions on this scaffold make it a particularly valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for exploring structure-activity relationships. This compound is primarily used in research focused on developing new therapeutic agents. Benzo[b]thiophene derivatives are investigated for their potential as anti-cancer agents, among other pharmacological activities . Furthermore, benzothiophene-based structures have significant applications in material science, particularly in the development of organic electronic materials due to their promising optoelectronic properties . As a chemical building block, it enables the construction of more complex polycyclic structures through various annulation and C-H functionalization strategies, which are often catalyzed by transition metals like cobalt, palladium, or ruthenium . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the compound according to established laboratory safety protocols.

Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

6-chloro-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7ClOS/c1-11-8-7(10)3-2-6-4-5-12-9(6)8/h2-5H,1H3

InChI Key

GWDXVOPMTSTDOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1SC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 7 Methoxy 1 Benzothiophene and Analogous Benzothiophene Derivatives

Classical and Contemporary Approaches to Benzothiophene (B83047) Core Construction

The construction of the benzothiophene core has evolved from classical methods to highly efficient contemporary strategies. These methods primarily involve the formation of the critical carbon-sulfur and carbon-carbon bonds that define the fused heterocyclic system.

Electrophilic cyclization of ortho-alkynyl thioanisoles and related substrates is a powerful and widely used strategy for constructing the benzothiophene ring system. chim.itnih.gov This approach relies on an electrophile to activate the alkyne, making it susceptible to intramolecular attack by the sulfur nucleophile. chim.it Various electrophilic reagents have been successfully employed, including those based on halogens and chalcogens. chim.it

Commonly used electrophiles include iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). nih.gov For instance, iodine-mediated electrophilic cyclization of propargylic alcohols can produce diverse 3-iodo-2-substituted-benzo[b]thiophene derivatives. chim.it The reaction proceeds through the formation of a vinyl-iodonium intermediate, which is then attacked by the sulfur atom.

Sulfur-based electrophiles have also been developed. Larock and coworkers first demonstrated the use of an electron-deficient thioaryl electrophile, p-O₂NC₆H₄SCl, for this purpose. nih.govnih.gov More recently, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for the electrophilic cyclization of o-alkynyl thioanisoles, introducing a valuable thiomethyl group at the 3-position of the benzothiophene core in excellent yields. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov An efficient strategy for synthesizing asymmetrically substituted enediynes fused to a benzothiophene core also utilizes the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes as a key step. acs.orgspbu.ru

Table 1: Examples of Electrophilic Cyclization for Benzothiophene Synthesis

Starting MaterialElectrophileProductYieldReference
o-Alkynyl ThioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)benzo[b]thiopheneUp to 96% nih.gov
Propargylic AlcoholsIodine (I₂)3-Iodo-2-substituted-benzo[b]thiopheneWide range chim.it
o-Alkynyl Thioanisolep-O₂NC₆H₄SCl3-(Arylthio)benzo[b]thiopheneNot specified nih.govnih.gov
ortho-Functionalized (Buta-1,3-diynyl)arenesIodine (I₂)2-Ethynyl-3-iodoheteroindenesHigh yields spbu.ru

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. Palladium and copper are the most extensively used metals for these transformations, enabling a variety of cyclization, annulation, and cross-coupling reactions. researchgate.net

Palladium catalysts are highly versatile for constructing the benzothiophene skeleton. cnr.it One prominent method is the palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes. This process, using a simple PdI₂/KI catalytic system under aerobic conditions, provides benzothiophene-3-carboxylic esters in good yields (57-83%). nih.govfigshare.comcncb.ac.cn The reaction proceeds via an intramolecular 5-endo-dig cyclization, followed by deprotection and carbonylation. nih.gov

Another powerful strategy involves the palladium-catalyzed C-H activation and C-S bond formation. cnr.it For example, the regioselective cyclization of thioenols can be achieved using PdCl₂ in DMSO, where DMSO acts as the oxidant. cnr.it Inamoto and Doi reported the direct synthesis of 2,3-diarylbenzothiophenes through an intramolecular aryl–S cyclization of thioenol precursors using a palladium catalyst. rsc.org Additionally, 1-(2-mercaptophenyl)-2-yn-1-ols can be converted into (E)-2-(1-alkenyl)benzothiophenes using catalytic amounts of PdI₂ with KI, through a heterocyclodehydration process. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Benzothiophene Derivatives

Starting Material(s)Catalyst/ReagentsProduct TypeYieldReference
2-(Methylthio)phenylacetylenes, CO, Alcohol, O₂PdI₂/KIBenzothiophene-3-carboxylic esters57-83% nih.govfigshare.comcncb.ac.cn
ThioenolsPdCl₂/DMSOSubstituted Benzothiophenes63-89% cnr.it
1-(2-Mercaptophenyl)-2-yn-1-olsPdI₂/KI(E)-2-(1-Alkenyl)benzothiophenes55-82% researchgate.net
Thioenol precursorsPalladium catalyst2,3-DiarylbenzothiophenesNot specified rsc.org

Copper-catalyzed reactions offer a cost-effective and efficient alternative for benzothiophene synthesis. These methods often involve the formation of C-S bonds through Ullmann-type couplings or related processes. A notable example is the synthesis of benzo[b]thiophenes from (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids, using CuI as a catalyst. acs.org This reaction proceeds via a sequential Ullmann-type C–S bond coupling and a subsequent Wittig condensation to furnish the final product. acs.org

Copper catalysis is also effective in tandem reactions. For instance, 2-(2-bromophenyl)imidazo[1,2-a]pyridines can react with potassium sulfide (B99878) (K₂S) in the presence of a copper catalyst to form benzo[b]thiophene-fused imidazopyridines through the formation of two C-S bonds. researchgate.net Furthermore, an efficient synthesis of benzothieno[3,2-b]benzofurans has been developed via an intramolecular dehydrogenative C–H/O–H coupling reaction mediated by a copper catalyst, which is believed to proceed through a radical pathway. rsc.org The synthesis of 2-acylbenzo[b]thiophenes from 2-halochalcones and xanthate is another example of a copper-catalyzed cyclization. organic-chemistry.org

Table 3: Copper-Mediated Synthesis of Benzothiophene Derivatives

Starting Material(s)Catalyst/ReagentsProduct TypeYieldReference
(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsCuI, 1,10-phen, n-Pr₃NBenzo[b]thiophenesGood acs.org
2-(2-Bromophenyl)imidazo[1,2-a]pyridines, K₂SCuI, OxidantBenzo[b]thiophene-fused imidazopyridinesUp to 99% researchgate.net
2-(Benzo[b]thiophen-2-yl)phenol derivativesCu(OAc)₂Benzothieno[3,2-b]benzofurans64-91% rsc.org
2-Iodochalcones, XanthateCu(OAc)₂2-Acylbenzo[b]thiophenesGood organic-chemistry.org

Radical cascade reactions have emerged as a powerful tool for the rapid construction of complex molecular scaffolds from simple precursors. dntb.gov.uamdpi.com These reactions are often initiated by light, a radical initiator, or a single-electron transfer process, and proceed through a series of intramolecular cyclizations and other bond-forming events.

A metal-free approach for benzothiophene synthesis involves the radical-triggered intramolecular C–S bond formation using iodine as a catalyst and oxygen from the air as the oxidant. dntb.gov.ua Visible-light-induced radical cascade cyclization of 2-alkynylthioanisoles with sodium sulfinates has been developed to produce sulfonated benzothiophenes under metal- and photocatalyst-free conditions. mdpi.com

Silver-mediated radical reactions have also proven effective. For example, the AgNO₂-catalyzed radical cyclization of 2-alkynylthioanisoles with selenium powder and arylboronic acids yields selenated benzothiophenes. sci-hub.se Another silver-mediated method allows for the direct synthesis of 3-phosphinoylbenzothiophenes from 2-alkynylthioanisoles and diphenylphosphine (B32561) oxide, proceeding via a phosphoryl radical. bohrium.com A persulfate-promoted reaction between 2-alkynylthioanisoles and AgSCF₃ provides an efficient route to 3-trifluoromethylthiobenzothiophenes. rhhz.net This reaction involves the addition of a CF₃S radical to the alkyne, followed by cyclization. rhhz.net

Table 4: Radical Cascade Reactions for Benzothiophene Synthesis

Starting Material(s)Initiator/CatalystProduct TypeConditionsReference
Arylamines, AlkynesI₂ / Air (O₂)Benzo[b]thiophenesMetal-free dntb.gov.ua
2-Alkynylthioanisoles, Sodium sulfinatesVisible lightSulfonated benzothiophenesMetal- and photocatalyst-free mdpi.com
2-Alkynylthioanisoles, Diphenylphosphine oxideAg₂O3-PhosphinoylbenzothiophenesAg-mediated bohrium.com
2-Alkynylthioanisoles, AgSCF₃Persulfate3-TrifluoromethylthiobenzothiophenesAg-mediated rhhz.net

Aryne chemistry provides a unique and powerful method for synthesizing highly substituted aromatic compounds. The reaction of aryne intermediates with alkynyl sulfides has been developed as a one-step, intermolecular approach to a wide range of benzothiophene derivatives. researchgate.netrsc.orgnih.gov This method allows for the synthesis of multisubstituted benzothiophenes that can be difficult to access through other routes. nih.govsemanticscholar.org

The process is typically initiated by generating an aryne, often from an o-silylaryl triflate precursor using a fluoride (B91410) source like cesium fluoride. rsc.org The aryne then reacts with an alkynyl sulfide. A plausible mechanism involves the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by an intramolecular cyclization onto the alkyne carbon. semanticscholar.org This sequence constructs the benzothiophene skeleton, and subsequent protonation and dealkylation yield the final product. researchgate.netrsc.org

This strategy exhibits good functional group tolerance. nih.gov For example, the reaction of 3-chlorobenzyne (generated from 2-chloro-6-(trimethylsilyl)phenyl triflate) with ethyl p-tolylethynyl sulfide selectively affords 4-chloro-3-(4-tolyl)benzo[b]thiophene in high yield, with no regioisomers detected. researchgate.netrsc.org The methodology is also applicable to a variety of substituted arynes, including those bearing fluoro, bromo, methoxy (B1213986), and amino groups, allowing for the creation of a diverse library of benzothiophene derivatives. researchgate.netnih.gov

Table 5: Aryne-Based Synthesis of Benzothiophene Derivatives

Aryne PrecursorAlkynyl SulfideKey ReagentsProduct TypeReference
o-Silylaryl triflatesAlkynyl sulfidesCesium fluoride3-Substituted benzothiophenes researchgate.netrsc.orgsemanticscholar.org
2-Chloro-6-(trimethylsilyl)phenyl triflateEthyl p-tolylethynyl sulfideCesium fluoride4-Chloro-3-(4-tolyl)benzo[b]thiophene researchgate.netrsc.org
Benzenediazonium-2-carboxylateSulfidesNot specifiedOrganosulfur compounds researchgate.netrsc.org
o-Silylaryl triflatesAcyl-substituted ketene (B1206846) dithioacetalsNot specifiedBenzothiophenes nih.gov

Thiophene-Sulfur Dioxide Rearrangements and Oxidative Approaches

The oxidation of the sulfur atom within the thiophene (B33073) ring to a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide) is a significant strategy for modulating the electronic properties of benzothiophene derivatives. mdpi.com This transformation converts the electron-donating thienyl sulfur into a potent electron-accepting group, which can influence the molecule's reactivity and physical properties. mdpi.com While thiophene itself is relatively stable, its oxidation can be achieved using reagents like hydrogen peroxide or trifluoroperacetic acid, leading to thiophene-S-oxide intermediates. wikipedia.orgnih.gov These intermediates are often unstable and can dimerize unless bulky substituents are present at the 2- and 5-positions. nih.gov

Oxidation of the benzothiophene core can be a deliberate step in a synthetic sequence to enable further functionalization. For instance, a gold-catalyzed oxyarylation reaction uses benzothiophene S-oxides to achieve C3-selective alkylation. acs.org In some cases, an S-oxidation followed by a Pummerer-type rearrangement can be used to introduce substituents at the C2-position of the benzothiophene ring. rsc.orgnih.gov This approach involves the conversion of a sulfoxide to an electrophilic thionium (B1214772) ion intermediate, which is then trapped by a nucleophile.

ApproachReagent/ConditionOutcomeReference
Sulfur Oxidation m-chloroperoxybenzoic acid (m-CPBA)Converts thienyl sulfur to sulfoxide or sulfone. mdpi.com
Oxidative C3-Alkylation Benzothiophene S-oxides, Alkynes, Gold CatalystRegioselective C3-alkylation of benzothiophenes. acs.org
Pummerer-type Arylation S-oxidation followed by researchgate.netresearchgate.net-sigmatropic rearrangementSelective C2-arylation of benzothiophenes. rsc.orgnih.gov

Targeted Synthesis of Substituted Benzothiophenes

The creation of specifically substituted benzothiophenes like 6-chloro-7-methoxy-1-benzothiophene (B6167790) relies on synthetic methods that offer high regioselectivity.

Direct C-H functionalization has emerged as a powerful tool for the selective modification of the benzothiophene scaffold, avoiding the need for pre-functionalized starting materials. A notable example is the palladium-catalyzed C3-H arylation of benzothiophenes with aryl chlorides, which proceeds with complete regioselectivity. nih.gov This method utilizes a ligand-free, heterogeneous Pd/C and CuCl dual catalytic system. nih.gov

Another robust strategy involves ortho-lithiation combined with halocyclization. This approach has been successfully used for the efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes. nih.govresearchgate.net The process starts with an ortho-lithiation of an O-aryl carbamate, followed by reaction with a sulfur electrophile and subsequent electrophilic cyclization to form the substituted benzothiophene ring. nih.govresearchgate.net

Gold-catalyzed intermolecular alkyne oxyarylation of benzothiophene S-oxides provides a regioselective route to C3-alkylated benzothiophenes. acs.org This reaction is tolerant of various functional groups on both the alkyne and the benzothiophene core, including halogens and esters. acs.org

TechniqueKey StepsSelectivityReference
Direct C-H Arylation Pd/C and CuCl catalyzed coupling of benzothiophenes and aryl chlorides.Complete C3 selectivity. nih.gov
Ortho-lithiation/Halocyclization Ortho-lithiation of O-aryl carbamates, electrophilic cyclization.Access to 2,3,7-regioselectively functionalized products. nih.govresearchgate.net
Gold-Catalyzed Oxyarylation Reaction of benzothiophene S-oxides with terminal alkynes.Regioselective entry to C3-alkylated benzothiophenes. acs.org

The synthesis of this compound requires the precise placement of both a chlorine atom and a methoxy group on the benzene (B151609) portion of the molecule. The ortho-lithiation/halocyclization strategy is particularly relevant here, as it allows for the synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes. nih.govresearchgate.net The 7-oxygen functionality can serve as a handle for the introduction of a methoxy group, typically through methylation of a precursor hydroxyl group.

Furthermore, aryne-based synthetic methods have demonstrated excellent tolerance for halogen substituents. rsc.orgnih.gov In one-step syntheses of benzothiophenes via the reaction of arynes with alkynyl sulfides, precursors bearing chloro-substituents react smoothly to afford the corresponding chloro-substituted benzothiophenes without damaging the functional group. rsc.orgnih.gov This tolerance allows for the construction of the benzothiophene skeleton with a halogen already in place. For instance, the reaction between 3-chlorobenzyne and an alkynyl sulfide selectively yields a 4-chlorobenzothiophene derivative. rsc.org

The introduction of a methoxy group can be achieved by using a starting material that already contains this moiety. For example, methoxy-substituted arylethynyl ethyl sulfides have been used in aryne reactions to produce methoxy-bearing benzothiophenes. nih.gov

Complex benzothiophene derivatives are often assembled through multistep synthetic sequences or elegant tandem (or domino) reactions that form multiple bonds in a single operation. researchgate.netorganic-chemistry.org Tandem transformations are highly efficient, reducing the number of synthetic steps and purification procedures. organic-chemistry.org

One such approach involves a tandem base-mediated condensation of o-iodoarylacetonitriles with dithioesters, followed by an intramolecular C-S bond formation to yield diversely substituted benzothiophenes. organic-chemistry.org Palladium-catalyzed reactions have also been developed to combine intramolecular C-S bond formation with various C-C bond-forming cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. rsc.org This allows for the expedient synthesis of a wide variety of 2-substituted benzothiophenes from versatile precursors like ortho-(gem-dibromoethenyl)thiophenol. rsc.org

The concept of multistep synthesis involves the sequential introduction and modification of functional groups to build up the target molecule. youtube.com For example, a functional group might be introduced to direct the regioselectivity of a subsequent reaction, and then later converted into the desired final substituent. youtube.com This strategic approach is fundamental to synthesizing complex molecules like this compound, where the directing effects of the chloro and methoxy groups must be carefully considered in the synthetic design.

Green Chemistry and Sustainable Synthetic Routes for Benzothiophene Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. The development of environmentally benign methods for benzothiophene synthesis is an active area of research. mdpi.com Key strategies include the use of green solvents, catalyst-free conditions, and energy-efficient processes like photocatalysis and electrosynthesis. organic-chemistry.orgmdpi.com

Water, as a solvent, has been utilized for the one-step synthesis of polysubstituted thiophenes in the presence of a phase-transfer catalyst. mdpi.com Ionic liquids have also been employed as recyclable solvents and sometimes as catalysts for thiophene synthesis. mdpi.com

Photocatalysis offers a green alternative for initiating reactions. For example, a radical annulation of o-methylthio-arenediazonium salts with alkynes to produce substituted benzothiophenes can be achieved using visible light irradiation and an organic dye catalyst (eosin Y). organic-chemistry.org Iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions also represent an efficient and economical approach. organic-chemistry.org

Electrochemical synthesis provides a powerful method for conducting redox reactions without stoichiometric chemical oxidants or reductants. organic-chemistry.orgbohrium.com A practical and efficient electrochemical method has been developed for the green synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. organic-chemistry.org

Green ApproachMethodAdvantagesReference
Green Solvents Reactions in water or ionic liquids.Reduced use of volatile organic compounds, potential for catalyst recycling. mdpi.commdpi.com
Photocatalysis Visible light and organic dye (eosin Y) to initiate radical annulation.Uses renewable energy source, mild reaction conditions. organic-chemistry.org
Electrosynthesis Oxidant- and catalyst-free electrochemical synthesis.Avoids stoichiometric waste from chemical redox agents. organic-chemistry.orgbohrium.com
Catalyst-Free Iodine-catalyzed cascade reactions under solvent-free conditions.Economical, avoids transition-metal catalysts. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Techniques for Benzothiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Chloro-7-methoxy-1-benzothiophene (B6167790), ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to confirm its constitution.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzothiophene (B83047) core and the methoxy (B1213986) group. The aromatic region would display signals for the four protons on the fused ring system. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons on the thiophene (B33073) ring (H2 and H3) and the benzene (B151609) ring (H4 and H5) would exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound This data is based on computational predictions and analysis of similar structures, as direct experimental literature is not available.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OCH₃~3.95Singlet (s)N/A
H-2~7.45Doublet (d)J = 5.4 Hz
H-3~7.35Doublet (d)J = 5.4 Hz
H-4~7.30Doublet (d)J = 8.8 Hz
H-5~7.75Doublet (d)J = 8.8 Hz

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its chemical environment. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments.

COSY correlates protons that are coupled to each other, helping to trace the proton connectivity through the spin system.

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is based on computational predictions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~127.5
C-3~122.0
C-3a~138.0
C-4~125.0
C-5~120.0
C-6~128.5
C-7~150.0
C-7a~132.0
-OCH₃~56.5

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₇ClOS), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy. uni.lu

The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of one chlorine atom.

Table 3: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated m/zDescription
[M]⁺ (for ³⁵Cl)C₉H₇³⁵ClOS197.99Molecular Ion
[M+2]⁺ (for ³⁷Cl)C₉H₇³⁷ClOS199.99Isotope Peak
[M-CH₃]⁺C₈H₄ClOS182.97Loss of a methyl radical from the methoxy group
[M-CH₃-CO]⁺C₇H₄ClS154.97Subsequent loss of carbon monoxide

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds.

For this compound, the IR spectrum would show characteristic bands confirming the presence of its key structural features. These include aromatic C-H stretching, C=C stretching vibrations from the fused aromatic rings, and strong C-O stretching from the methoxy group. The presence of the carbon-chlorine bond would also give rise to a characteristic absorption in the fingerprint region.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Ar-H
Aliphatic C-H Stretch2950 - 2850-OCH₃
Aromatic C=C Stretch1600 - 1450Benzothiophene Rings
Asymmetric C-O-C Stretch1275 - 1200Aryl Ether
Symmetric C-O-C Stretch1075 - 1020Aryl Ether
C-Cl Stretch850 - 550Aryl Chloride

X-ray Diffraction (XRD) for Precise Solid-State Structure Determination and Crystal Packing

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals crucial information about the crystal packing, including intermolecular interactions like π-π stacking, C-H···O, or halogen bonding, which govern the material's bulk properties.

While a crystal structure for this compound has not been reported in the literature, analysis of related benzothiophene-based materials demonstrates the power of this technique. semanticscholar.orgpkusz.edu.cn For example, in studies of functionalized uni.lubenzothieno[3,2-b] uni.lubenzothiophene (BTBT) derivatives, XRD is used to correlate molecular packing with electronic properties like charge carrier mobility. pkusz.edu.cn The analysis reveals how substituents influence the d-spacing (the distance between crystal layers) and the degree of π-orbital overlap, which are critical for performance in organic electronics. semanticscholar.orgpkusz.edu.cn

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for determining the thermal stability and decomposition temperature of a compound.

For benzothiophene derivatives intended for use in electronic devices, high thermal stability is crucial. TGA analysis provides the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. Studies on related methoxy-substituted phenyl-BTBT derivatives have shown decomposition temperatures well above 300 °C, indicating high thermal stability suitable for applications like organic thin-film transistors (OTFTs). pkusz.edu.cnrsc.org Although specific TGA data for this compound is not available, such analysis would be essential to assess its viability for high-temperature applications. rsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Property Assessment

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in evaluating the redox properties of benzothiophene derivatives. xmu.edu.cn CV provides insights into the oxidation and reduction potentials of a molecule, which are fundamental to its electronic behavior and potential applications in materials science and medicinal chemistry. xmu.edu.cn

The general methodology for the cyclic voltammetric analysis of a benzothiophene derivative involves dissolving the compound in a suitable solvent, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), containing a supporting electrolyte like tetra-n-butylammonium tetrafluoroborate (B81430) (Bu₄NBF₄). xmu.edu.cnxmu.edu.cn A three-electrode system is typically employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire). xmu.edu.cn

By scanning the potential between the working and reference electrodes and measuring the resulting current, a voltammogram is generated. The voltammogram reveals the potentials at which the compound undergoes oxidation and reduction. For instance, the oxidation of a substituted benzothiophene at the anode and the reduction at the cathode can be observed as distinct peaks in the CV scan. xmu.edu.cn These redox potentials are influenced by the nature and position of substituents on the benzothiophene core. For example, electron-donating groups like methoxy substituents can affect the oxidation potential of the molecule. pkusz.edu.cn

ParameterHypothetical ValueSignificance
Oxidation Potential (Epa)+1.2 V vs. Ag/Ag⁺Indicates the ease of removing an electron (oxidation).
Reduction Potential (Epc)-0.8 V vs. Ag/Ag⁺Indicates the ease of adding an electron (reduction).
HOMO Energy Level-5.8 eVEstimated from the oxidation potential; relates to the electron-donating ability.
LUMO Energy Level-2.2 eVEstimated from the reduction potential; relates to the electron-accepting ability.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized benzothiophene derivatives like this compound. A combination of methods, from initial screening to final purification, is often employed to ensure the high purity of the target compound. nih.govmdpi.compharmjournal.ru

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for the preliminary assessment of the purity of the product. xmu.edu.cnpharmjournal.ru A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a suitable solvent system, and the separated spots are visualized under UV light. xmu.edu.cn The retention factor (Rf) value helps in identifying the components of the mixture.

Column Chromatography: Following a synthesis, column chromatography is a standard method for the initial purification of the crude product. nih.govntu.edu.tw The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components based on their differential adsorption to the stationary phase. mdpi.com Fractions are collected and analyzed (e.g., by TLC) to isolate the desired compound.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. pharmjournal.rutandfonline.com HPLC offers high resolution and is used for both analytical purity checks and preparative isolation of compounds. ijrpr.comkromasil.com In analytical HPLC, a small sample is injected into the system to determine the purity by measuring the peak area of the compound in the chromatogram. tandfonline.com Preparative HPLC is used to purify larger quantities of the compound to a high degree of purity. nih.govijrpr.com

The choice of the stationary phase (e.g., C18 reverse-phase column) and the mobile phase (e.g., a gradient of methanol (B129727) and water or acetonitrile and water) is crucial for achieving optimal separation. tandfonline.com The purity of the isolated compound is often reported as a percentage based on the peak area in the HPLC chromatogram. mdpi.comtandfonline.com

The table below summarizes the typical chromatographic methods and conditions used in the purification and analysis of substituted benzothiophenes.

Chromatographic MethodStationary PhaseTypical Mobile PhaseApplication
Thin-Layer Chromatography (TLC)Silica gel GF254Ethyl acetate (B1210297)/Hexane mixturesReaction monitoring, preliminary purity check
Column ChromatographySilica gel (200-300 mesh)Gradient of Ethyl acetate in HexaneInitial purification of crude product
High-Performance Liquid Chromatography (HPLC)Reverse-phase (e.g., C18)Methanol/Water or Acetonitrile/Water gradientsHigh-purity analysis and preparative isolation

Reactivity and Derivatization Strategies of 6 Chloro 7 Methoxy 1 Benzothiophene and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmsu.edu The regioselectivity and rate of these reactions are heavily influenced by the existing substituents on the ring. wikipedia.org In the case of 6-chloro-7-methoxy-1-benzothiophene (B6167790), the benzene (B151609) ring is substituted with a chloro group at the 6-position and a methoxy (B1213986) group at the 7-position.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.com Conversely, the chloro group is a deactivating group but is also an ortho, para-director. In this specific substitution pattern, the directing effects of both substituents must be considered. The methoxy group's activating effect generally dominates, directing incoming electrophiles to positions ortho and para to it.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, electrophilic attack is expected to occur preferentially on the benzene part of the benzothiophene core, guided by the directing effects of the methoxy and chloro substituents.

Nucleophilic Substitution and Displacement Reactions

Nucleophilic substitution reactions on the this compound scaffold primarily involve the displacement of the chloro group at the 6-position. The chlorine atom can be replaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This type of reaction is crucial for the synthesis of diverse derivatives. For instance, in related heterocyclic systems, chloro substituents are often displaced by amines, alkoxides, or thiolates to generate new C-N, C-O, and C-S bonds, respectively.

Studies on analogous quinolone systems have shown that the 6-chloro-7-methoxy substitution pattern is beneficial for certain biological activities. acs.org While direct studies on the nucleophilic substitution of this compound are not extensively documented in the provided results, the general reactivity of aryl chlorides suggests that this position is amenable to substitution under appropriate conditions, often requiring a catalyst.

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formationwikipedia.orgrsc.orgfishersci.co.uk

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to aryl halides like this compound. rsc.org

Suzuki-Miyaura Coupling for Arylationrsc.orgfishersci.co.uk

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. fishersci.co.uklibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. fishersci.co.uk The this compound can serve as the halide partner in Suzuki-Miyaura couplings, allowing for the introduction of various aryl and heteroaryl groups at the 6-position. researchgate.net

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Aryl Halide Partner Boronic Acid/Ester Catalyst System Base Solvent Yield
(Hetero)aryl Chlorides Thiophene- and Furanboronic Acids Pd(OAc)₂ / SPhos K₃PO₄ n-Butanol/H₂O Near quantitative
Phenylboronic acid Haloarenes Pd(PPh₃)₄ Na₂CO₃ Benzene/H₂O Good

Stille Coupling and Other Metal-Mediated C-C Bond Formationsorganic-chemistry.org

The Stille coupling is another important palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound with an organic halide or triflate. organic-chemistry.orgresearchgate.net It is highly versatile due to the stability and functional group tolerance of the organostannane reagents. rsc.org The primary drawback is the toxicity of the tin compounds used. organic-chemistry.org

This compound can be utilized as the halide component in Stille couplings to introduce a variety of carbon-based substituents. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Other metal-mediated C-C bond-forming reactions like the Negishi (organozinc) and Hiyama (organosilicon) couplings also offer alternative routes for the derivatization of aryl halides, each with its own set of advantages and substrate scopes. rsc.org

Oxidation Reactions of the Thiophene (B33073) Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of benzothiophene derivatives can be oxidized to form the corresponding sulfoxides and sulfones (1,1-dioxides). semanticscholar.org These oxidized species have altered electronic properties and can serve as useful intermediates in further synthetic transformations. researchgate.net

The oxidation of the electron-rich sulfur atom in thiophenes can be challenging, especially in the presence of electron-withdrawing groups. researchgate.net However, various oxidizing agents can be employed. A mixture of hydrogen peroxide and phosphorus pentoxide has been reported as an effective system for the clean conversion of benzothiophenes to their sulfones. researchgate.net Another common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org The reaction conditions, such as temperature and stoichiometry of the oxidant, can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. google.com

Table 2: Reagents for Oxidation of Thiophene Sulfur

Substrate Oxidizing Agent Product
Benzo[b]thiophenes H₂O₂ / P₂O₅ Benzo[b]thiophene 1,1-dioxides
2,7-dibromo BTBT m-CPBA 2,7-dibromo BTBT 5,5-dioxide or 5,5,10,10–tetraoxide

Cycloaddition Reactions and Annulation Pathways

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of complex cyclic and polycyclic systems. In the context of this compound and its derivatives, these reactions provide efficient routes to novel heterocyclic scaffolds. Annulation, the formation of a new ring fused to an existing one, is a common outcome of these cycloaddition pathways.

The dienophilic character of the benzothiophene core, particularly when substituted with electron-withdrawing groups, allows it to participate in Diels-Alder reactions. For instance, nitro-substituted thiophenes have been shown to react with dienes like isoprene (B109036) and Danishefsky's diene. conicet.gov.ar In the case of 2- and 3-nitrothiophene (B186523) reacting with Danishefsky's diene, the corresponding benzothiophenol was formed, albeit in modest yields. conicet.gov.ar The reaction of a disubstituted nitroselenophene with Danishefsky's diene resulted in a cycloadduct with complete regioselectivity, followed by the extrusion of the nitro group as nitrous acid. conicet.gov.ar These examples highlight the potential for the electron-deficient double bond of the thiophene ring in this compound to undergo cycloaddition, especially if further activated.

Furthermore, 1,3-dipolar cycloaddition reactions offer another versatile approach. Azomethine imines, generated in situ, can react with dipolarophiles to create dinitrogenated heterocyclic systems. beilstein-journals.org While direct examples with this compound are not explicitly detailed, the general reactivity pattern of azomethine imines with various Michael acceptors suggests that the benzothiophene scaffold could serve as a dipolarophile, leading to the formation of novel pyrazolidine-fused benzothiophenes. beilstein-journals.org

Annulation can also be achieved through intramolecular pathways. For example, appropriately substituted benzothiophene derivatives can undergo intramolecular cyclization to form new fused rings. This strategy is crucial for building complex, multi-ring systems with potential applications in materials science and medicinal chemistry.

Formation of Hybrid and Fused Ring Systems with Benzothiophene Scaffolds

The synthesis of hybrid and fused ring systems incorporating the benzothiophene scaffold is a significant area of research, driven by the unique structural and electronic properties of the resulting molecules. These complex architectures often exhibit enhanced biological activity or desirable characteristics for materials science applications.

One prominent strategy involves the [4+2] cycloaddition reaction of a bicyclic thiazolo-2-pyridone with arynes, leading to highly functionalized and structurally complex thiazolo-fused bridged isoquinolones. nih.gov This method demonstrates the potential for creating three-dimensional ring-fused heterocycles. nih.gov While not directly involving this compound, this approach illustrates a powerful technique for fusing heterocyclic rings, which could be adapted to benzothiophene derivatives.

Another approach involves the palladium-catalyzed direct C-H halogenation of benzothiadiazole derivatives, which can then be converted into a wide range of polyaromatic compounds. researchgate.net This highlights a method for functionalizing a heterocyclic core, which can then undergo further reactions to build fused systems. The ability to introduce halogens at specific positions on the benzothiophene ring would provide handles for subsequent cross-coupling reactions to construct fused aromatic systems.

Furthermore, iodine-catalyzed C-3 chalcogenation of 7-azaindoles has been utilized to synthesize benzothiophene-fused 7-azaindole (B17877) analogs. acs.org This demonstrates a direct method for fusing a benzothiophene ring onto another heterocyclic system. Specifically, C-6 chloro and methoxy-substituted 7-azaindoles have been shown to yield the desired C-3 selenylated products in excellent yields, which can then be cyclized. acs.org This methodology is directly applicable to creating fused systems from derivatives of this compound.

The following table summarizes selected examples of fused ring systems derived from or related to benzothiophene scaffolds:

Starting Material/MethodFused Ring SystemKey Features
Thiazolo-2-pyridone + AryneThiazolo-fused bridged isoquinolonesSelective [4+2] cycloaddition, high structural complexity. nih.gov
Benzothiadiazole DerivativesPoly-halogenated benzothiadiazolesPalladium-catalyzed direct halogenation for further functionalization. researchgate.net
7-Azaindoles + Thiols/DiselenidesBenzothiophene-fused 7-azaindolesIodine-catalyzed C-3 chalcogenation and subsequent cyclization. acs.org

Advanced Derivatization for Modulating Molecular Properties and Interactions

Advanced derivatization of the this compound scaffold is crucial for fine-tuning its molecular properties and biological interactions. By strategically introducing or modifying functional groups, researchers can influence factors such as solubility, lipophilicity, electronic properties, and binding affinity to biological targets.

One key aspect of derivatization is the modulation of physicochemical properties that govern a molecule's behavior in biological systems. Properties such as the octanol-water partition coefficient (cLogP), topological polar surface area (TPSA), and pKa are critical in drug design. nih.gov For instance, the introduction of polar groups can increase aqueous solubility, while modifying lipophilicity can impact membrane permeability. The pyridazine (B1198779) ring, for example, is noted for its low intrinsic basicity and hydrogen bond acceptor potential, which are valuable attributes in modulating molecular interactions. nih.gov

Computational methods, such as molecular dynamics simulations, can guide the derivatization process by predicting how structural modifications will affect molecular aggregation and interactions with target proteins. chemcomp.com Chemoinformatic tools can be used to predict the molecular properties and potential bioactivity of novel derivatives, helping to prioritize synthetic efforts. lodz.pl

Specific examples of advanced derivatization strategies that could be applied to this compound include:

Introduction of Hydrogen Bonding Moieties: Incorporating groups capable of acting as hydrogen bond donors or acceptors can significantly enhance binding affinity and selectivity for a biological target. The C-H bonds of some heterocyclic rings can also participate in hydrogen bonding. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate biological activity and pharmacokinetic properties. For example, fluorinated phosphonates are used as stable mimics of naturally occurring phosphates. lodz.pl

Late-Stage Functionalization: Developing methods for the selective modification of the benzothiophene core at a late stage of the synthesis allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

The following table outlines key molecular properties that can be modulated through derivatization and their significance:

PropertySignificanceDerivatization Strategy
Lipophilicity (cLogP)Influences membrane permeability and solubility.Introduction of polar or non-polar functional groups.
Topological Polar Surface Area (TPSA)Correlates with drug transport properties.Addition of heteroatoms (N, O) or polar groups.
Hydrogen Bonding CapacityDictates molecular recognition and binding affinity.Incorporation of H-bond donors/acceptors (e.g., -OH, -NH2, N-heterocycles).
Electronic PropertiesAffects reactivity and interaction with biological targets.Introduction of electron-withdrawing or electron-donating groups.

Computational and Theoretical Studies of 6 Chloro 7 Methoxy 1 Benzothiophene and Benzothiophene Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For benzothiophene (B83047) systems, these calculations elucidate the distribution of electrons and energy levels, which are key determinants of their chemical reactivity and physical properties.

Density Functional Theory (DFT) has become a primary computational method for studying benzothiophene derivatives due to its balance of accuracy and computational cost. researchgate.netbohrium.comekb.eg DFT is employed to optimize molecular geometries, calculate electronic structures, and predict various properties. For instance, DFT calculations have been used to investigate noncovalent binding in thiophene (B33073) and benzothiophene dimers, revealing that dispersion forces become increasingly significant with the size of the aromatic system. canada.caresearchgate.net

Studies on halogen- and hydrogen-bonding in benzothiophene diol derivatives have utilized DFT to assess the energy of intermolecular interactions, finding that the calculated bond distances and angles align well with X-ray crystallography data. nih.gov In one study, strong halogen-π interactions between bromine and the heterocyclic phenyl ring were calculated to have an energy of 7.5 kcal mol⁻¹. nih.gov DFT has also been applied to study the adsorption mechanisms of benzothiophene on silica (B1680970) surfaces, helping to identify the specific types of silanol (B1196071) groups involved in the interaction. researchgate.net Furthermore, DFT and time-dependent DFT (TD-DFT) calculations have shown good correlation with experimental results for the optical and photoluminescent properties of benzothiophene-based chalcones. rsc.org

Table 1: Examples of DFT Applications in Benzothiophene Systems

System StudiedProperty InvestigatedKey FindingReference
Thiophene and Benzothiophene DimersNoncovalent Binding EnergiesDispersion forces are dominant in the binding of larger benzothiophene systems. For benzothiophene, the π-stacked dimer is more stable than the T-shaped dimer. canada.caresearchgate.net
Halogenated Benzothiophene DiolsIntermolecular Interaction EnergiesDFT calculations quantified halogen bonding (Br···π interaction at 7.5 kcal/mol) and hydrogen bonding, consistent with experimental X-ray data. Chloro-derivatives showed no significant halogen bonding. nih.govscispace.com
Benzothiophene-based ChalconesOptical and Electronic PropertiesDFT and TD-DFT calculations correlated well with experimental absorption and photoluminescence spectra, aiding in the design of chemosensors. rsc.org
Benzothiophene AdsorptionAdsorption on Silica GelDFT identified specific silanol groups (vicinal, geminal, isolated) as adsorption sites for benzothiophene. researchgate.net

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of benzothiophene analogs. The energies and spatial distributions of these frontier orbitals determine a molecule's ability to donate or accept electrons, influencing its behavior in chemical reactions and its optoelectronic properties.

Ab initio MO calculations on benzothiophene and its methyl derivatives have been used to understand the preference for metal insertion into the sulfur-carbon bond, a key step in hydrodesulfurization processes. acs.org These studies show that reactivity is governed by a combination of the orbital structure of the benzothiophene, steric interactions, and metal-carbon bond strengths. acs.org

For substituted thieno[3,2-b] nih.govbenzothiophenes, electrochemical and optical properties are directly related to their electronic structure. nih.gov The introduction of electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like carboxylate esters can tune the HOMO and LUMO energy levels. For example, in a study of substituted thieno[3,2-b] nih.govbenzophenes, a "push-pull" electronic interaction between a methoxy (MeO) group and a carboxylate (COOMe) group led to a significant red-shift in the fluorescence emission spectrum. nih.gov Similarly, sulfur oxidation in nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives has been shown to be an effective strategy for modulating optoelectronic properties, leading to a decrease in both HOMO and LUMO energies and a reduced energy band gap. mdpi.com

Table 2: Frontier Orbital Energies and Properties of Substituted Benzothiophenes

Compound/SystemMethodKey Electronic Property InvestigatedFindingReference
Unsymmetrical BTBTsDFTHOMO Energy LevelElectron-donating groups (-NMe₂, -OMe) raise the HOMO level, while electron-withdrawing groups (-CF₃) lower it. soton.ac.uk
Oxidized 2,7-diBr-BTBTExperimental/ComputationalHOMO/LUMO Energy GapSulfur oxidation significantly lowers both HOMO and LUMO energies, reducing the band gap and increasing thermal stability. mdpi.com
Substituted Thieno[3,2-b] nih.govbenzothiophenesExperimentalOxidation PotentialOxidation potentials varied from 1.20 to 1.40 V/SCE depending on the electronic effect of the substituent. nih.gov
Benzofused Thieno[3,2-b]furansDFTReactivity and StabilityMolecular orbital analysis and reactivity indices correctly predicted the exceptional reactivity of the C(2) atom towards electrophilic attack. sciencepub.netsciforum.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a lens to view the dynamic behavior of molecules, from the flexibility of a single molecule to the ordered arrangement within a crystal.

The biological activity and material properties of benzothiophene derivatives are often dictated by their three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Studies on aroyl derivatives of benzothiophene have used a combination of X-ray crystallography, NMR spectroscopy, and ab initio calculations to investigate their conformational properties. rsc.org For 2-substituted derivatives, an S,O-cis conformation is often preferred, with the thiophene ring nearly coplanar with the carbonyl group. rsc.org In contrast, 3-substituted derivatives tend to adopt an S,O-trans conformation. rsc.org In a newly synthesized spiropyrrolidine-based benzothiophene analog, X-ray analysis revealed the presence of two distinct conformers in the crystal structure, a finding supported by DFT calculations which showed a very small energy difference between them. mdpi.com This highlights how subtle energetic differences can lead to multiple accessible conformations. The conformational behavior of benzothiophene derivatives has also been compared to their benzofuran (B130515) analogs, revealing interesting differences, particularly for substituents at the 7-position. rsc.org

The way molecules arrange themselves in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions are critical for the properties of organic materials, including semiconductors.

In substituted benzo[1,2-b:4,5-b′]bis[b]benzothiophenes, the nature of the substituent (e.g., alkoxy vs. alkylsulfanyl) and its chain length significantly influences the molecular conformation and solid-state packing. acs.orgosti.gov The orientation of the alkyl chains in the solid state is driven by packing interactions during crystallization. acs.orgosti.gov Similarly, the substitution pattern of methoxy groups on a benzothienobenzothiophene (BTBT) core can drastically alter the molecular arrangement from a standard herringbone packing to a tetramerized structure, which in turn affects the material's charge transport properties. rsc.org Computational calculations of intermolecular interaction energies help to explain why certain packing motifs, like layered herringbone or layered π-stack structures, are formed. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to create mathematical models correlating the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR). These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.

Numerous QSAR studies have been performed on benzothiophene analogs for various biological targets. For example, 4D-QSAR analysis was applied to a series of benzothiophene analogs that inhibit the dopamine (B1211576) D2 receptor, allowing for the quantitative prediction of compound potency. nih.gov Another study developed QSAR models for benzothiophene derivatives as anti-tubercular agents, highlighting that bulky substituents and high nucleophilicity are favorable for activity. scispace.com Similarly, 2D and 3D-QSAR studies on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase identified polar interactions as the key molecular features affecting inhibitory activity and selectivity. nih.gov

These models are typically built using a variety of molecular descriptors that encode physicochemical, electronic, steric, and thermodynamic properties. scispace.comresearchgate.net Statistical methods like multiple linear regression, partial least squares (PLS), and genetic algorithms are used to generate the predictive equations. nih.govpharmacophorejournal.com The robustness of these models is assessed through internal and external validation techniques. scispace.comdntb.gov.ua Successful QSAR models can significantly accelerate the drug discovery process by guiding the design of more potent and selective compounds prior to their synthesis. pharmacophorejournal.comnih.gov

Table 3: Selected QSAR Studies on Benzothiophene Analogs

Biological Target/ActivityQSAR MethodKey Structural Descriptors/FeaturesReference
Dopamine D2 Receptor Inhibition4D-QSARInteraction pharmacophore fields (steric, electrostatic) nih.gov
Anti-tubercular ActivityHansch Analysis (LFER)Bulky substitutions, high nucleophilicity scispace.com
P. falciparum NMT InhibitionHQSAR, CoMFA, CoMSIAPolar interactions (electrostatic, hydrogen-bonding) nih.gov
Anticancer (HDAC Inhibition)Multiple RegressionSteric, electrostatic, and electro-topological parameters researchgate.net
Factor IXa Inhibition3D-QSAR (PLS)Hydrogen bond acceptor/donor, positive charge, aromatic features pharmacophorejournal.com
PTPase-1B InhibitionMultiple RegressionVarious physicochemical parameters nih.gov

Reaction Mechanism Elucidation through Advanced Computational Chemistry

Advanced computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for dissecting the intricate details of chemical reactions at the molecular level. For benzothiophene derivatives, DFT calculations can illuminate reaction pathways, identify transition states, and determine the energetic feasibility of synthetic routes.

Researchers utilize DFT to model the electronic structure of molecules, providing insights into how substituents on the benzothiophene core influence reactivity. mdpi.com For 6-chloro-7-methoxy-1-benzothiophene (B6167790), the chlorine atom at the 6-position acts as an electron-withdrawing group via induction, while the methoxy group at the 7-position is an electron-donating group through resonance. Computational models can precisely quantify these electronic effects, predicting which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

In studies of similar heterocyclic systems, DFT has been employed to:

Map Potential Energy Surfaces: By calculating the energy of the system at various points along a reaction coordinate, chemists can identify the lowest energy path from reactants to products. This helps in understanding the step-by-step process of a reaction, such as the cyclization steps often used to form the benzothiophene ring system. nih.gov

Characterize Intermediates and Transition States: Computational methods can determine the geometry and energy of short-lived intermediates and high-energy transition states that are often impossible to observe experimentally. acs.org This information is vital for understanding the rate-determining step of a reaction.

Evaluate Catalyst Effects: In catalyzed reactions, such as the nickel-catalyzed cycloaddition of alkynes to benzothiophenes, computational studies can rationalize the promotional effects of substituents and explain the superiority of one catalyst over another. chemscene.com Such an analysis for this compound would be invaluable in designing efficient synthetic protocols.

Theoretical vibrational spectra (IR) and NMR chemical shifts can also be calculated and compared with experimental data to confirm the structure of synthesized compounds, providing a powerful synergy between computational prediction and laboratory work. acs.org

In Silico Screening and Virtual Design of Benzothiophene Derivatives

In silico screening and virtual design are indispensable components of modern drug discovery and materials science, enabling the rapid evaluation of large libraries of virtual compounds to identify promising candidates. This approach saves significant time and resources compared to traditional high-throughput screening. For benzothiophene derivatives, which are recognized as important scaffolds in medicinal chemistry, these techniques are widely applied. nih.gov

The process typically involves several key stages:

Library Design: A virtual library of derivatives can be designed around the this compound scaffold. This involves systematically modifying the core structure with various functional groups to explore the chemical space and its potential for interacting with a specific biological target.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. rsc.orgfrontiersin.org The docking process calculates a "binding score," which estimates the strength of the interaction. For instance, derivatives of this compound could be docked into the active site of a target enzyme to predict their inhibitory potential. researchgate.net Docking studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that are crucial for binding affinity. rsc.org

Pharmacokinetic and Toxicity (ADMET) Prediction: In addition to biological activity, the drug-like properties of a compound are critical. In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. uni.lu For this compound, these predictions would estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes.

The table below presents a hypothetical example of the types of data generated during an in silico screening of this compound.

Table 1: Example of Predicted Physicochemical and Pharmacokinetic Properties for this compound

By integrating these computational approaches, researchers can rationally design novel benzothiophene derivatives with optimized activity and desirable pharmacokinetic profiles, accelerating the development of new therapeutic agents and functional materials.

Advanced Applications of Benzothiophene Based Compounds in Materials Science and Catalysis

Organic Electronics and Semiconductor Applications

No published studies were found that investigate the use of 6-Chloro-7-methoxy-1-benzothiophene (B6167790) in organic electronic devices. Research in this area tends to focus on larger, more conjugated benzothiophene (B83047) systems designed to optimize charge transport and photophysical properties. pkusz.edu.cnrsc.orgrsc.org

Organic Field-Effect Transistors (OFETs)

There is no available data on the synthesis or performance of this compound as a semiconductor in Organic Field-Effect Transistors.

Organic Light-Emitting Diodes (OLEDs)

The application of this compound in Organic Light-Emitting Diodes has not been reported in the scientific literature.

Organic Solar Cells (OSCs)

There are no research findings detailing the use of this compound in the active layer or other components of Organic Solar Cells.

Polymer Science and Material Stabilization

No literature could be found describing the role or testing of this compound in polymer science, either as a monomer or as an additive for material stabilization. Studies on related structures, such as Schiff bases derived from 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide, have been conducted for polymer photostabilization, but this is a distinct and more complex derivative. jmchemsci.com

Role as Ligands in Transition Metal Catalysis

There is no information available on the use of this compound as a ligand in transition metal catalysis. While derivatives of benzothiophene are explored as ligands, the specific application of this compound has not been documented. researchgate.netsnnu.edu.cnmdpi.com

Chiral Ligand Design and Application in Asymmetric Synthesis

No studies have been published on the design of chiral ligands derived from this compound for applications in asymmetric synthesis.

Compound Data

Below is the available physicochemical data for the specified compound.

Physicochemical Properties of this compound uni.lu
PropertyValue
Molecular FormulaC₉H₇ClOS
Molecular Weight198.67 g/mol
InChIKeyGWDXVOPMTSTDOM-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C=CC2=C1SC=C2)Cl
CAS Number1300630-25-1

Biocatalysis and Enzyme Engineering for Complex Scaffold Construction

The synthesis of complex, three-dimensional molecular scaffolds is a significant challenge in medicinal and materials chemistry. Biocatalysis, utilizing the inherent selectivity of enzymes, has emerged as a powerful tool to construct such intricate structures, which are often difficult to produce through traditional synthetic methods. nih.gov Benzothiophene and its derivatives are valuable precursors in this field, particularly in enzyme-driven reactions that create sp³-rich polycyclic compounds. nih.govdoi.org

Detailed Research Findings:

Research into the biocatalytic applications of benzothiophenes has demonstrated the potential of engineered enzymes to perform novel chemical transformations. A notable example is the use of engineered myoglobin (B1173299) (Mb) variants to catalyze the intramolecular cyclopropanation of functionalized benzothiophenes. nih.gov These engineered "carbene transferases" can facilitate the formation of tetracyclic products with high stereoselectivity. nih.govdoi.org

The substitution pattern on the benzothiophene ring plays a critical role in the efficiency and selectivity of these biocatalytic reactions. Studies have shown that the position of electron-donating or electron-withdrawing groups influences the enzyme's activity. For instance, in the cyclopropanation of C2-functionalized benzothienyl substrates, enzymes have shown tolerance for a variety of substituents at the C5 and C6 positions. nih.gov Specifically, the presence of a 5-methoxy group has been observed to result in higher product yields compared to an unsubstituted benzothiophene or a 6-methyl substituted variant. nih.gov This suggests that the electronic and steric properties imparted by substituents like the chloro and methoxy (B1213986) groups in this compound could significantly impact its potential as a substrate in such enzymatic systems.

Computational modeling and molecular dynamics simulations have provided insights into the enzyme-substrate interactions that govern these reactions. nih.gov The orientation of the benzothiophene substrate within the enzyme's active site, which is influenced by its substituents, is a key determinant of the reaction's success and stereochemical outcome. nih.gov While direct studies on this compound are not available, the existing research on analogous compounds provides a strong foundation for predicting its behavior and potential for creating novel, complex molecular scaffolds through biocatalysis.

Table 1: Biocatalytic Cyclopropanation of Substituted Benzothiophenes

Substrate Enzyme Variant Product Yield (%) Enantiomeric Excess (ee %)
Benzo[b]thiophen-2-ylmethyl 2-diazoacetate Mb(F43I,F46L,H64F,V68G,I107A) 75 >99
5-Methoxy-benzo[b]thiophen-2-ylmethyl 2-diazoacetate Mb(F43I,F46L,H64F,V68G,I107A) 99 >99
6-Methyl-benzo[b]thiophen-2-ylmethyl 2-diazoacetate Mb(F43I,F46L,H64F,V68G,I107A) 44 97
5-Bromo-benzo[b]thiophen-2-ylmethyl 2-diazoacetate Mb(F43I,F46L,H64F,V68G,I107A) 36 >99
6-Chloro-benzo[b]thiophen-2-ylmethyl 2-diazoacetate Mb(F43I,F46L,H64F,V68G,I107A) 39 99

This table presents data for analogous compounds to illustrate the impact of substitution on biocatalytic reactions, as direct data for this compound is not available.

Sensing and Imaging Applications of Benzothiophene Fluorophores

Benzothiophene derivatives are prominent in the development of fluorescent probes for sensing and imaging due to their favorable photophysical properties, which can be finely tuned through chemical modification. bohrium.combeilstein-journals.org These fluorophores are utilized in a variety of applications, from detecting specific analytes to imaging cellular microenvironments. bohrium.comacs.orgnih.gov

Detailed Research Findings:

The core structure of benzothiophene provides a rigid and planar scaffold that can be functionalized to create donor-π-acceptor (D-π-A) type fluorophores. bohrium.com This molecular design strategy can lead to probes with high sensitivity and selectivity for specific targets. For example, benzothiophene-based probes have been developed for the detection of cellular polarity and cyanide ions. bohrium.com In one such probe, the benzothiophene unit acts as part of the conjugated π-system, and its fluorescence properties change in response to the polarity of the environment or upon reaction with cyanide. bohrium.com

Furthermore, benzothiophene derivatives have been incorporated into fluorescent probes for imaging viscosity in living cells. nih.gov Changes in cellular viscosity are associated with various diseases, making probes that can monitor these changes valuable diagnostic tools. nih.gov The fluorescence of these probes is often dependent on intramolecular rotation, which is restricted in viscous environments, leading to an increase in fluorescence intensity. nih.gov

Benzothiophene moieties have also been used as components of fluorescent nucleotide analogs for studying DNA-protein interactions in real-time. acs.org These probes can report on their local microenvironment, providing insights into the mechanisms of DNA polymerases. acs.org

The photophysical properties of benzothiophene fluorophores, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on their substitution patterns. The introduction of electron-donating groups like methoxy and electron-withdrawing groups like chloro can significantly alter the electronic structure of the molecule, thereby shifting its fluorescence emission and modulating its quantum yield. beilstein-journals.org While the specific fluorescent properties of this compound have not been reported, the principles established from studies of other substituted benzothiophenes suggest its potential as a scaffold for the design of novel fluorescent probes.

Table 2: Photophysical Properties of Selected Benzothiophene-Based Fluorescent Probes

Probe Analyte/Application Excitation (nm) Emission (nm) Quantum Yield (Φ)
TPABT bohrium.com Polarity (in 1,4-dioxane) 520 766 -
TPABT bohrium.com Cyanide 520 640 -
BQL numberanalytics.com Viscosity 432 560 -
β-carboline-linked benzothiophenone beilstein-journals.org Fluorophore ~350-400 ~490-580 up to 0.47

This table includes data for various benzothiophene-based fluorescent probes to illustrate their applications and properties, as specific data for this compound is not available.

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